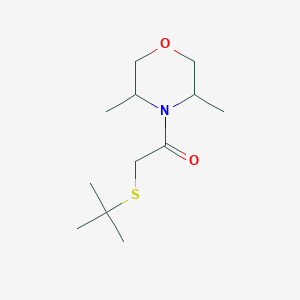
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OPTC and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of OPTC involves the inhibition of the activity of certain enzymes, specifically the enzyme protein kinase CK2. This inhibition leads to the disruption of various cellular processes that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
OPTC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, OPTC has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of OPTC is its ability to selectively inhibit the activity of protein kinase CK2, making it a potentially useful tool in studying the role of this enzyme in various cellular processes. However, one limitation of OPTC is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving OPTC. One potential direction is to study its potential use in combination with other cancer treatments to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying OPTC's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for OPTC that could improve its solubility and make it easier to use in experiments.
Synthesemethoden
The synthesis of OPTC involves the reaction between 4-bromomethyl-2,2-dimethyl-1,3-dioxolane and thiophene-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure OPTC.
Wissenschaftliche Forschungsanwendungen
OPTC has shown potential in various scientific research applications due to its ability to inhibit the activity of certain enzymes. It has been studied in the field of cancer research, where it has been found to inhibit the growth of cancer cells. OPTC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-N-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)14(12-3-6-16-7-4-12)13(15)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLQRPBUJNAIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)




